molecular formula C7H3BrClNS B1447882 4-Bromo-7-chlorothieno[2,3-c]pyridine CAS No. 1803571-85-8

4-Bromo-7-chlorothieno[2,3-c]pyridine

Cat. No.: B1447882
CAS No.: 1803571-85-8
M. Wt: 248.53 g/mol
InChI Key: FTJMGIUQCYPERH-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorothieno[2,3-c]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a thieno[2,3-c]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-chlorothieno[2,3-c]pyridine typically involves the bromination and chlorination of thieno[2,3-c]pyridine derivatives. One common method is the direct halogenation of thieno[2,3-c]pyridine using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chlorothieno[2,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Bromo-7-chlorothieno[2,3-c]pyridine has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the development of pharmaceuticals.

  • Industry: It is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-bromo-7-chlorothieno[2,3-c]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Bromo-7-chlorothieno[2,3-c]pyridine is structurally similar to other halogenated thieno[2,3-c]pyridines, such as 2-bromo-7-chlorothieno[2,3-c]pyridine and 4-chlorothieno[2,3-c]pyridine. its unique combination of bromine and chlorine atoms on the thieno[2,3-c]pyridine ring structure sets it apart, providing distinct chemical and biological properties.

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Properties

IUPAC Name

4-bromo-7-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJMGIUQCYPERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-85-8
Record name 4-bromo-7-chlorothieno[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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